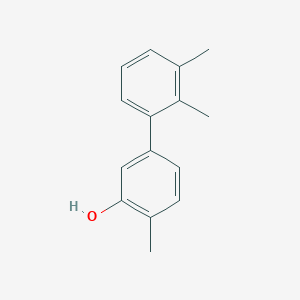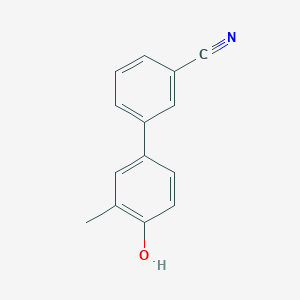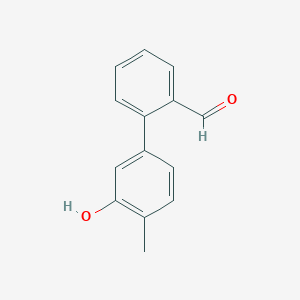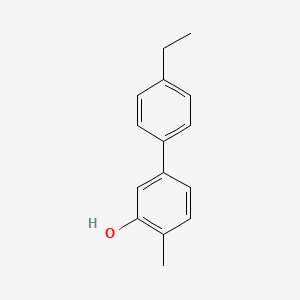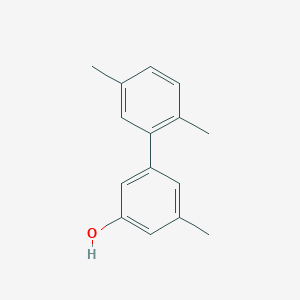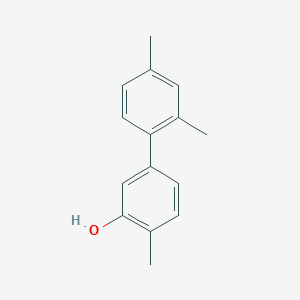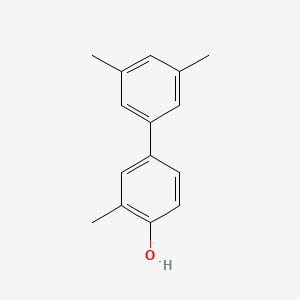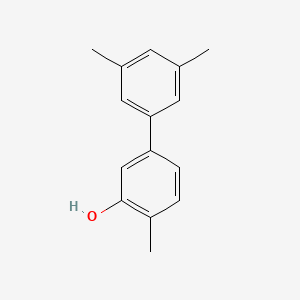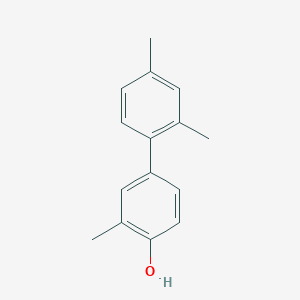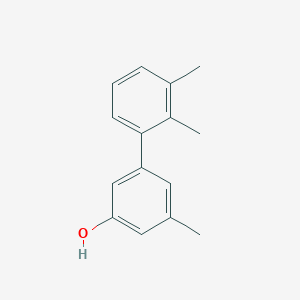
5-(2,3-Dimethylphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dimethylphenyl)-3-methylphenol, 95% (hereinafter referred to as 5-DMP-3-MP) is a phenol compound that has been widely studied due to its unique properties and potential applications. It is a white crystalline solid with a melting point of 125°C and a boiling point of 174°C. 5-DMP-3-MP is soluble in various organic solvents such as ethanol, acetone, and chloroform. It is also soluble in water, but only to a limited extent. In
Applications De Recherche Scientifique
5-DMP-3-MP has been studied extensively for its potential applications in various scientific fields, such as organic synthesis, catalysis, and drug development. It has been used as a catalyst in the synthesis of polymers and other organic compounds. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. In addition, 5-DMP-3-MP has been studied for its potential use as an antioxidant and anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of 5-DMP-3-MP is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, which are reactive molecules that can damage cells and cause oxidative stress. In addition, 5-DMP-3-MP is thought to inhibit the activity of certain enzymes that are involved in the production of inflammatory compounds.
Biochemical and Physiological Effects
5-DMP-3-MP has been studied for its potential effects on the biochemical and physiological processes of the body. Studies have shown that it can reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, cardiovascular disease, and diabetes. In addition, 5-DMP-3-MP has been shown to have anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-DMP-3-MP has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, which makes it safe to use in experiments. In addition, it is easily synthesized and can be used in a variety of reactions. However, 5-DMP-3-MP is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
The potential applications of 5-DMP-3-MP are still being explored. Future research could focus on the use of 5-DMP-3-MP as an antioxidant and anti-cancer agent. In addition, further studies could investigate the effects of 5-DMP-3-MP on other biochemical and physiological processes, such as the immune system and metabolic pathways. Finally, further research could explore the potential of 5-DMP-3-MP as a catalyst for the synthesis of other compounds.
Méthodes De Synthèse
5-DMP-3-MP can be synthesized by the reaction of 2,3-dimethylphenol and 3-methylphenol in the presence of an acid catalyst and a base. The reaction is carried out in an organic solvent such as ethanol or acetone at a temperature of about 110°C. The reaction produces a mixture of 5-DMP-3-MP and other by-products, which can be separated by chromatography or other methods.
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-7-13(9-14(16)8-10)15-6-4-5-11(2)12(15)3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTLYBONSWTAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683708 |
Source


|
| Record name | 2',3',5-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-44-4 |
Source


|
| Record name | 2',3',5-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



